![molecular formula C8H8F3N3O5 B586423 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide 2,2,2-trifluoroacetate CAS No. 1391054-27-5](/img/structure/B586423.png)
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide 2,2,2-trifluoroacetate
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Description
“2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” is a linker containing a maleimide group with a terminal carboxylic acid . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Molecular Structure Analysis
The molecular structure of “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” consists of a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) with two carbonyl groups at positions 2 and 5, and an acetic acid moiety attached to the nitrogen atom .Chemical Reactions Analysis
The maleimide group in “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” can react with a thiol group to form a covalent bond . This reaction is often used in bioconjugation to link biomolecules with a thiol group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” include a molecular weight of 155.11, a density of 1.578±0.06 g/cm3 (Predicted), a melting point of 114 °C (Solv: chloroform (67-66-3)), a boiling point of 376.7±25.0 °C (Predicted), a flash point of 181.6°C, and a vapor pressure of 1.03E-06mmHg at 25°C .Safety And Hazards
properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)acetohydrazide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3.C2HF3O2/c7-8-4(10)3-9-5(11)1-2-6(9)12;3-2(4,5)1(6)7/h1-2H,3,7H2,(H,8,10);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLHIUBGLCUQBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC(=O)NN.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide 2,2,2-trifluoroacetate |
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